![molecular formula C23H26N2O2S B2982086 4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476208-67-0](/img/structure/B2982086.png)
4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including a tert-butyl group, a propoxyphenyl group, a thiazole ring, and a benzamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the coupling of the appropriate benzamide and thiazole derivatives. For instance, 4-tert-butylbenzamide could potentially be synthesized from 4-tert-butylbenzoic acid and an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, substituted at the 4-position with a tert-butyl group and a thiazole ring. The thiazole ring would be further substituted at the 4-position with a propoxyphenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzamide, thiazole, and tert-butyl groups. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzamide and thiazole groups might confer polarity to the molecule, affecting its solubility in different solvents .科学的研究の応用
Neuraminidase Inhibition
This compound has been studied for its potential to inhibit neuraminidase, an enzyme critical in the spread of influenza viruses. Researchers have synthesized a series of benzamide derivatives, including those with a tert-butyl thiazolyl moiety, to evaluate their inhibitory activity against neuraminidase . These compounds could serve as a basis for developing new antiviral drugs, particularly against flu strains.
Synthesis of Benzamide Derivatives
Benzamides are valuable in various industries, including pharmaceuticals, plastics, and paper. The compound can be used to synthesize benzamide derivatives through condensation reactions. These derivatives have wide applications, such as intermediates in drug synthesis and as additives in industrial processes .
Pharmaceutical Intermediates
The tert-butyl group in the compound’s structure makes it a useful intermediate in pharmaceutical synthesis. It can be used to create more complex molecules that are active ingredients in medications, particularly those with analgesic, antidiarrheal, and local anesthetic properties .
Material Science Applications
In material science, the compound’s derivatives can be used to modify the properties of polymers, enhancing their stability, durability, and performance. This is particularly relevant in the development of high-performance plastics and resins .
Catalyst in Organic Synthesis
The tert-butyl group can act as a steric hindrance, making the compound a potential catalyst in organic synthesis. It can influence reaction pathways and yields, leading to more efficient and selective production of desired chemical products .
Research Tool in Molecular Biology
In molecular biology, the compound can be used as a research tool to study protein interactions and enzyme activities. Its ability to bind to specific proteins can help in understanding biological processes and in the development of new biotechnological applications .
作用機序
特性
IUPAC Name |
4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-5-14-27-19-12-8-16(9-13-19)20-15-28-22(24-20)25-21(26)17-6-10-18(11-7-17)23(2,3)4/h6-13,15H,5,14H2,1-4H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOFFQLDIXBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

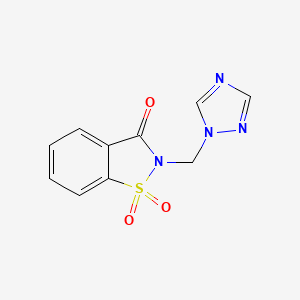
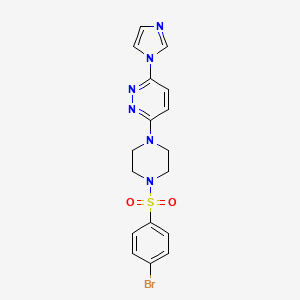
![Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate](/img/structure/B2982006.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2982009.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2982013.png)
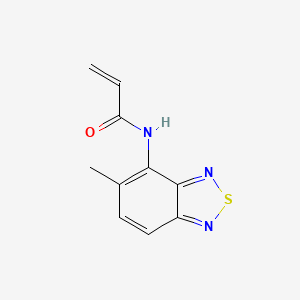
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2982017.png)
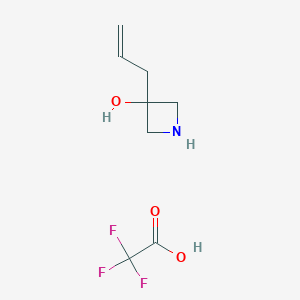
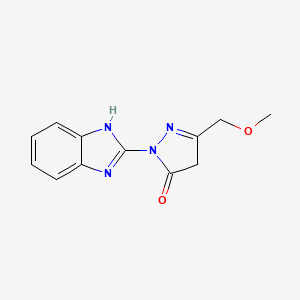
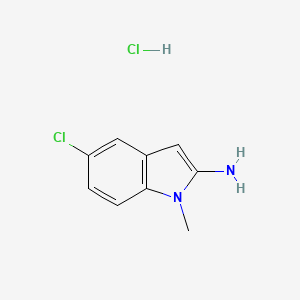
![N'-[(2,6-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B2982025.png)